Gpbar-A -

Gpbar-A

Catalog Number: EVT-269585
CAS Number:
Molecular Formula: C23H15F7N2O2
Molecular Weight: 484.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gpbar-1 is a cell surface receptor belonging to the G protein-coupled receptor (GPCR) superfamily. [, , , , ] This receptor is activated by bile acids, which are amphiphilic molecules synthesized in the liver from cholesterol. [, , , ] Gpbar-1 is highly expressed in various tissues, including the ileum, colon, liver, monocytes, brown adipose tissue, and brain. [, , , , , ] Gpbar-1 plays a critical role in regulating diverse physiological processes, including:

  • Bile acid homeostasis: Gpbar-1 contributes to the regulation of bile acid synthesis, transport, and signaling. [, , ]
  • Glucose homeostasis: Gpbar-1 activation influences glucose metabolism, insulin sensitivity, and glucagon-like peptide-1 secretion. [, , , ]
  • Energy expenditure: Gpbar-1 activation stimulates energy expenditure in brown adipose tissue. [, , ]
  • Immune response: Gpbar-1 modulates immune responses, particularly in the context of intestinal inflammation. [, ]
  • Liver protection: Gpbar-1 activation contributes to protecting the liver from injury and maintaining biliary homeostasis. [, , ]
Future Directions
  • Development of selective Gpbar-1 modulators: Designing potent and selective agonists or antagonists with improved pharmacokinetic properties is crucial for therapeutic development. [, , , ]
  • Understanding biased signaling: Exploring Gpbar-1's ability to preferentially activate specific signaling pathways could lead to developing drugs with tailored therapeutic effects and reduced side effects. [, ]
  • Elucidating the role of Gpbar-1 in different cell types: Investigating Gpbar-1's function in various cell populations within tissues like the liver, intestine, and brain is crucial to fully comprehend its complex biological roles. [, , ]
  • Clinical trials: Conducting well-designed clinical trials is essential to validate the therapeutic potential of Gpbar-1 modulation in human diseases. []
  • Exploring Gpbar-1 as a biomarker: Investigating the potential of Gpbar-1 expression levels as a diagnostic or prognostic biomarker for diseases like pancreatic cancer warrants further research. []

Taurolithocholic Acid (TLCA)

    Compound Description: TLCA is a naturally occurring bile acid known to activate GPBAR-1. It exhibits various effects, including enhancing vascular endothelial barrier function through the cAMP/PKA/Rac1 pathway [] and acting as a potent agonist for GPBAR-1 in studies investigating its binding mode and the identification of selective agonists [].

Oleanolic Acid (OA)

    Compound Description: OA is a natural triterpenoid compound found in various plants, known for its anti-inflammatory and hepatoprotective properties. Research indicates that OA exerts its beneficial effects partially through the activation of TGR5, leading to the induction of miR-26a expression in a TGR5-dependent manner []. This interaction has implications for obesity and glucose regulation, suggesting a potential role for OA in treating metabolic diseases.

Ciprofloxacin

    Compound Description: Ciprofloxacin is a widely used antibiotic belonging to the fluoroquinolone class. Interestingly, research has identified it as a potential GPBAR-1 ligand []. In monocytes, ciprofloxacin increases cAMP concentrations and attenuates TNFα release induced by TLR4 ligation in a GPBAR-1-dependent manner. This suggests potential anti-inflammatory effects mediated through GPBAR-1 activation.

Ursodeoxycholic Acid (UDCA)

    Compound Description: UDCA is a naturally occurring bile acid used clinically to treat cholestatic liver diseases. While considered a weak FXR and TGR5 ligand, it demonstrates beneficial effects by improving hepatic ER stress and insulin sensitivity []. UDCA also stimulates GLP-1 secretion, ameliorates oxidative stress, and normalizes the NAD+/NADH ratio, contributing to its therapeutic effects in NAFLD.

INT-777

    Compound Description: INT-777 is a semi-synthetic bile acid derivative explicitly designed as a potent and selective TGR5 agonist. Studies using INT-777 have elucidated the structural basis of GPBAR activation and its interaction with the Gs protein []. Cryo-EM structures of the INT-777-bound GPBAR-Gs complex have revealed crucial details about the ligand binding pocket, receptor activation, and downstream signaling.

6-Ethyl-23(S)-methylcholic Acid (INT-767 or BAR502)

    5β-Pregnan-3α-ol-20-one

      Compound Description: This endogenous neurosteroid acts as a potent TGR5 agonist in the brain, where TGR5 is expressed in astrocytes and neurons []. This neurosteroid activates TGR5 at nanomolar concentrations, suggesting a potential role for TGR5 in neurosteroid signaling.

    Source and Classification

    Gpbar-A was developed as a potent agonist targeting the G protein-coupled bile acid receptor. Its classification as a bile acid derivative positions it within a broader category of compounds that interact with bile acid receptors, which are critical for maintaining metabolic balance in the body. The compound has been extensively studied for its potential therapeutic applications, particularly in metabolic disorders and liver diseases.

    Synthesis Analysis

    Methods of Synthesis

    The synthesis of Gpbar-A involves several intricate steps that transform bile acids into functional agonists. Key starting materials include cholic acid, chenodeoxycholic acid, and deoxycholic acid. The synthetic process typically includes:

    1. Preparation of Bile Acid Derivatives: Initial modifications involve hydroxylation, oxidation, and esterification of the bile acids to create derivatives that exhibit enhanced receptor binding affinity.
    2. Chemical Modifications: Specific chemical reactions are employed to introduce functional groups that improve the pharmacological properties of the compound. Common reactions include:
      • Oxidation: Converting hydroxyl groups to carbonyl groups.
      • Reduction: Transforming carbonyl groups back to hydroxyl groups.
      • Substitution: Replacing existing functional groups with new substituents.

    Technical Parameters

    • Reaction Conditions: Controlled temperatures and specific pH levels are maintained throughout the synthesis to optimize yield and purity.
    • Purification Techniques: Advanced methods such as chromatography and crystallization are utilized to isolate and purify Gpbar-A, ensuring a high-quality final product.
    Molecular Structure Analysis

    Molecular Structure

    Gpbar-A has a complex molecular structure characterized by its distinct arrangement of atoms that facilitate its interaction with the G protein-coupled receptor. The molecular formula is C23H15F7N2O2C_{23}H_{15}F_{7}N_{2}O_{2} with a molecular weight of approximately 484.37 g/mol.

    Structural Features

    • Functional Groups: The presence of multiple fluorine atoms and nitrogen functionalities enhances the compound's lipophilicity and receptor affinity.
    • Stereochemistry: The stereochemical configuration around key positions (such as rings B and C) plays a crucial role in determining its biological activity.

    Data Analysis

    Structural analyses using techniques such as NMR spectroscopy and X-ray crystallography provide insights into the spatial arrangement of atoms within Gpbar-A, confirming its suitability for binding to GPBAR1.

    Chemical Reactions Analysis

    Types of Reactions Involved

    Gpbar-A participates in various chemical reactions that modify its structure for enhanced activity:

    • Oxidation and Reduction Reactions: These reactions are critical for adjusting the oxidation states of functional groups, which can influence binding affinity.
    • Substitution Reactions: Functional group substitutions can significantly alter the pharmacodynamics of Gpbar-A.

    Common Reagents and Conditions

    • Reagents Used: Potassium permanganate (oxidizing agent), sodium borohydride (reducing agent), and alkyl halides (substitution reagents).
    • Conditions: Typically involve controlled temperatures, specific pH levels, and sometimes catalysts to accelerate reaction rates.

    Major Products

    The primary products resulting from these reactions are modified bile acid derivatives that exhibit enhanced binding capabilities to GPBAR1, thereby improving their pharmacological efficacy.

    Mechanism of Action

    Target Interaction

    Gpbar-A acts primarily through its interaction with GPBAR1, leading to significant intracellular signaling changes:

    1. Activation Pathway: Upon binding to GPBAR1, Gpbar-A induces an increase in intracellular cyclic AMP (cAMP) levels.
    2. Calcium Signaling: The compound also elevates intracellular calcium concentrations, further influencing cellular responses.

    Biochemical Pathways

    The activation of GPBAR1 by Gpbar-A has been shown to regulate cholestasis and other metabolic functions through complex signaling networks involving various biochemical pathways.

    Resultant Cellular Effects

    The primary cellular effects include modulation of glucolipid homeostasis and energy expenditure, which are crucial for maintaining metabolic health.

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Gpbar-A is typically available as a solid or crystalline powder.
    • Solubility: It exhibits solubility in organic solvents such as DMSO (maximum concentration 48.44 mg/mL) and ethanol (maximum concentration 9.69 mg/mL).

    Chemical Properties

    • Stability: The compound is stable under controlled conditions but should be stored at -20°C to maintain integrity.
    • Purity Level: High purity (>98% as determined by HPLC) ensures reliable performance in experimental applications.
    Applications

    Gpbar-A has significant applications in scientific research:

    1. Metabolic Research: It is used to study metabolic pathways related to energy homeostasis and glucose metabolism.
    2. Therapeutic Potential: Investigations into its role in liver protection suggest potential therapeutic applications for conditions like cholestasis or metabolic syndrome.
    3. Cellular Studies: Researchers utilize Gpbar-A to explore cellular signaling mechanisms influenced by bile acids, particularly in liver cells and gastrointestinal tissues.
    Molecular Pharmacology of Gpbar-A

    Gpbar-A as a Selective TGR5/GPBAR1 Agonist

    Gpbar-A (CAS 877052-79-4) is a synthetic small-molecule agonist specifically engineered to target the G protein-coupled bile acid receptor 1 (GPBAR1, also termed TGR5) with high selectivity. Structural analysis reveals that Gpbar-A features a tetrahydropyrido[4,3-d]pyrimidine core, which facilitates a U-shaped conformation upon binding to the receptor's orthosteric site. This conformation is stabilized by hydrophobic interactions with transmembrane domains 2, 3, and 5 (TM2, TM3, TM5) of GPBAR1, particularly through residues L244, L263, and L266, as inferred from homologous GPBAR1 structures [2]. Unlike endogenous bile acids (e.g., taurolithocholic acid, TLCA), Gpbar-A lacks steroid-like motifs, contributing to its enhanced receptor specificity and reduced off-target effects on nuclear receptors like FXR [9].

    Functional Selectivity ProfilesGpbar-A exhibits nanomolar potency for human GPBAR1 (EC₅₀ = 0.019 µM in CRE-luciferase assays), with moderate activity at mouse GPBAR1 (EC₅₀ = 0.13 µM) [5]. This species-specific divergence is attributed to sequence variations in the ligand-binding pocket, notably residue S247 in humans versus A247 in rodents, which alters hydrogen-bonding capacity [2]. In cellular models, Gpbar-A demonstrates negligible activation of related receptors (e.g., FXR, S1PR2) at concentrations ≤10 µM, confirming its selectivity [9].

    Table 1: Agonist Potency of Gpbar-A Across Experimental Systems

    SystemEC₅₀ (μM)Assay TypeReference
    Human TGR5 (HEK293 cells)0.019CRE-luciferase reporter gene [5]
    Mouse TGR5 (HEK293 cells)0.13CRE-luciferase reporter gene [5]
    GLUTag cells (GLP-1 secretion)3.0*Hormone release (fold-increase) [5]
    Primary colonic cultures3.0*GLP-1 release (4.2-fold increase) [5]
    Concentration yielding maximal response

    Tissue-Specific EfficacyIn enteroendocrine systems, Gpbar-A (3 µM) stimulates glucagon-like peptide-1 (GLP-1) secretion 4.2-fold in primary colonic cultures and 2.6-fold in upper small intestinal cultures [5]. This aligns with high GPBAR1 expression in intestinal L-cells, where it potentiates nutrient-sensing pathways [9]. By contrast, its impact on hepatic Kupffer cells involves suppression of NLRP3 inflammasome activation, underscoring tissue-dependent functional outcomes [7].

    Biased Signaling Mechanisms of Gpbar-A in GPCR Activation

    GPBAR1 canonically couples to Gαs proteins, but ligand-specific conformational changes can bias signaling toward distinct downstream effectors. Gpbar-A exemplifies this by preferentially activating cAMP-dependent pathways over β-arrestin recruitment or calcium mobilization. Structural dynamics studies indicate that Gpbar-A binding induces a semi-open state in GPBAR1’s intracellular loop 3 (ICL3), sterically favoring Gαs engagement while occluding β-arrestin docking sites [8]. This contrasts with endogenous agonists like TLCA, which promote balanced Gαs/β-arrestin coupling [2].

    Key Biased Signaling Pathways

    • cAMP Accumulation: Gpbar-A elevates cAMP by 57% in GLUTag cells within 24–36 hours, an effect abolished by PKA inhibitors (e.g., H-89) [5] [6].
    • β-Arrestin Recruitment: Minimal receptor internalization is observed, with β-arrestin-2 recruitment <20% of TLCA-induced levels in HEK293-GPBAR1 models [8].
    • Kinase Modulation: In vascular endothelia, Gpbar-A triggers PKA-mediated phosphorylation of Rac1 GTPase, enhancing barrier integrity without activating RhoA/calcium pathways [6].

    Table 2: Signaling Bias of Gpbar-A vs. Endogenous Agonists

    AgonistcAMP Potency (EC₅₀, μM)β-Arrestin RecruitmentCalcium Flux
    Gpbar-A0.019Low (≤20% of TLCA)Undetectable
    TLCA0.33HighModerate
    LCA0.53ModerateHigh

    Data derived from [2] [5] [8]

    Structural Determinants of BiasMolecular dynamics simulations reveal that Gpbar-A’s tetrahydropyridine group anchors to TM3, displacing TM6 outward by 12 Å—a shift critical for Gαs coupling but insufficient for β-arrestin conformational stabilization. Mutagenesis studies confirm that Y240A/S247A mutations in GPBAR1 abrogate Gpbar-A-induced cAMP production but minimally affect TLCA responses, highlighting ligand-specific activation microswitches [2] [8].

    Modulation of Intracellular cAMP and PKA Pathways

    Gpbar-A’s engagement of GPBAR1 initiates a well-defined cAMP/protein kinase A (PKA) cascade, driving both transcriptional and non-genomic cellular responses. Upon receptor activation, adenylate cyclase converts ATP to cAMP, which binds PKA’s regulatory subunits, releasing catalytic subunits to phosphorylate serine/threonine residues in target proteins [6] [8].

    Downstream Phosphoproteome

    • Cytoskeletal Dynamics: In vascular endothelial cells, Gpbar-A (3 µM) induces PKA-mediated phosphorylation of Rac1 at Ser71, promoting actin polymerization and cortical stabilization. This enhances transendothelial electrical resistance (TER) by 35% within 15 minutes, mitigating VEGF-induced hyperpermeability [6].
    • Metabolic Regulation: In intestinal L-cells, PKA phosphorylates CREB at Ser133, upregulating proglucagon transcription and GLP-1 synthesis. Concomitant inhibition of KATP channels via PKA amplifies glucose-stimulated GLP-1 exocytosis [5] [9].
    • Anti-Inflammatory Effects: In macrophages, PKA phosphorylates the p65 subunit of NF-κB, preventing nuclear translocation and reducing TNF-α/IL-6 production by 60–80% at 10 µM Gpbar-A [7] [9].

    Cross-Talk with Mitochondrial FunctionGPBAR1 activation by Gpbar-A elevates mitochondrial cAMP pools, activating localized PKA. This phosphorylates the mitochondrial fission factor Drp1 at Ser637, increasing oxidative phosphorylation and reducing reactive oxygen species (ROS) by 40% in hepatocytes [9]. Such mechanisms underpin hepatoprotection in cholestatic models, where Gpbar-A preserves biliary HCO₃⁻ secretion via CFTR/AE2 exchangers [7].

    Properties

    Product Name

    Gpbar-A

    IUPAC Name

    4-[[3,5-bis(trifluoromethyl)phenyl]methyl]-6-(2-fluorophenyl)-5H-pyrido[3,2-f][1,4]oxazepin-3-one

    Molecular Formula

    C23H15F7N2O2

    Molecular Weight

    484.4 g/mol

    InChI

    InChI=1S/C23H15F7N2O2/c24-19-4-2-1-3-17(19)16-5-6-31-21-18(16)11-32(20(33)12-34-21)10-13-7-14(22(25,26)27)9-15(8-13)23(28,29)30/h1-9H,10-12H2

    InChI Key

    ZIXNJVGTAXRKAP-UHFFFAOYSA-N

    SMILES

    C1C2=C(C=CN=C2OCC(=O)N1CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4F

    Solubility

    Soluble in DMSO

    Synonyms

    GPBAR-A; GPBAR A; GPBARA;

    Canonical SMILES

    C1C2=C(C=CN=C2OCC(=O)N1CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.